Drevogenin D

Description

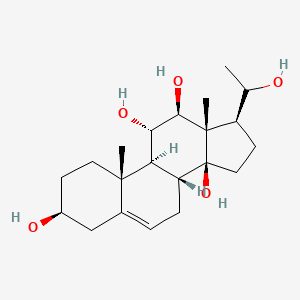

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H34O5 |

|---|---|

Molecular Weight |

366.5 g/mol |

IUPAC Name |

(3S,8R,9S,10R,11S,12S,13S,14S,17S)-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,11,12,14-tetrol |

InChI |

InChI=1S/C21H34O5/c1-11(22)14-7-9-21(26)15-5-4-12-10-13(23)6-8-19(12,2)16(15)17(24)18(25)20(14,21)3/h4,11,13-18,22-26H,5-10H2,1-3H3/t11?,13-,14+,15+,16+,17-,18+,19-,20-,21-/m0/s1 |

InChI Key |

AKJXQPQKJCNKKM-WBGLCLBQSA-N |

Isomeric SMILES |

CC([C@H]1CC[C@]2([C@@]1([C@@H]([C@H]([C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)O)O)C)O)O |

Canonical SMILES |

CC(C1CCC2(C1(C(C(C3C2CC=C4C3(CCC(C4)O)C)O)O)C)O)O |

Synonyms |

drevogenin D |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies for Drevogenin D

Botanical Sources and Distribution

Drevogenin D has been identified in a particular plant species known for its traditional uses and rich phytochemical profile.

The primary botanical source from which this compound is isolated is Dregea volubilis (L.f.) Benth. ex Hook. f., which is also recognized by the synonym Wattakaka volubilis (L.f.) Stapf. molvis.orgresearchgate.net This plant is a large woody climber belonging to the family Apocynaceae. It is widely distributed in various regions, including India and Southeast Asia.

Research has indicated that this compound is present in specific parts of the Dregea volubilis plant. The leaves have been consistently identified as a source for the isolation of this compound. molvis.orgyzu.edu.cnresearchgate.net Additionally, this compound has been reported to be isolated from the seeds of the plant. While other parts like flowers, stem, and roots contain various compounds, the leaves are particularly relevant to the sequential extraction method discussed for this compound. researchgate.net

Advanced Isolation and Purification Techniques

The isolation of this compound from Dregea volubilis involves a series of extraction and purification steps. Sequential extraction is a common strategy employed to selectively isolate compounds based on their polarity. molvis.org

Sequential extraction is a process that utilizes solvents of increasing polarity to fractionate compounds from a plant matrix. This allows for the separation of non-polar substances before extracting more polar constituents.

An initial step in the isolation of this compound from Dregea volubilis leaves involves pre-extraction with a non-polar solvent such as petroleum ether. molvis.org This step is performed to remove less polar compounds, including sticky and fatty materials, from the dried and crushed plant material. molvis.org The boiling range of petroleum ether used in such extractions is typically between 60-80 °C. molvis.org This pre-extraction step helps to enrich the plant residue for subsequent extraction of more polar compounds like this compound.

Following the non-polar pre-extraction, the plant material is then subjected to extraction with a more polar solvent. Hot methanol (B129727) is a commonly used solvent for this subsequent extraction step in the isolation of this compound from the leaves of Dregea volubilis. molvis.org The concentrated methanol extract obtained from this process contains this compound and other polar compounds, which are then further purified using chromatographic techniques. molvis.org

| Plant Part | Extraction Solvent(s) Used for this compound Isolation |

| Leaves | Petroleum Ether (pre-extraction), Hot Methanol |

| Seeds | Not specified in detail within the context of the sequential extraction method described for leaves |

| Flowers | Mentioned as a source, but specific sequential extraction method for this compound not detailed |

Hydrolysis Procedures for Glycosidic Forms

Since this compound occurs naturally in glycosidic forms, a hydrolysis step is essential to cleave the sugar moieties and release the aglycone. A reported method for the hydrolysis of the concentrated methanol extract from D. volubilis involves treatment with 1 M HCl. biodeep.cnchem960.com This acidic hydrolysis is typically carried out for a duration of two to six hours. biodeep.cnchem960.com Following the hydrolysis, the reaction mixture is neutralized, and the resulting solid matter, which contains the released aglycone, is dried. biodeep.cnchem960.com The aglycone is then extracted using a solvent like ether. biodeep.cnchem960.com Acid hydrolysis is a general technique used to cleave glycosidic bonds in natural products, often employing mineral acids like HCl or H2SO4 under controlled conditions. molvis.org Alkaline hydrolysis has also been reported for the cleavage of glycosidic linkages in other drevogenin glycosides. nih.gov

Chromatographic Separation Techniques

Chromatographic methods are indispensable for the purification of this compound after extraction and hydrolysis, allowing for its separation from other co-extracted compounds and hydrolysis byproducts.

Column Chromatography (e.g., Silica (B1680970) Gel G)

Column chromatography, particularly using silica gel as the stationary phase, is a widely applied technique for the purification of this compound. biodeep.cnchem960.comnih.gov The crude extract obtained after hydrolysis and solvent extraction is subjected to a silica gel column. biodeep.cnchem960.com Silica gel G is a common type of silica gel used for this purpose. biodeep.cnchem960.com Separation is achieved by eluting the column with a gradient system of solvents, starting with less polar solvents and gradually increasing the polarity to selectively elute compounds based on their differing affinities for the stationary and mobile phases. nih.govnih.govuni.lu For instance, gradient elution with mixtures of petroleum ether and chloroform (B151607) has been reported for separating components from D. volubilis extracts on silica gel. nih.govuni.lu Silica gel with a mesh size of 60-120 is specified in some purification protocols. nih.govnih.gov

Preparative Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is frequently used in the process of isolating natural products, including for monitoring fractions obtained from column chromatography and optimizing solvent systems. nih.govuni.lu Preparative Thin-Layer Chromatography (Prep TLC) is a valuable technique for purifying small to moderate quantities of a compound. nih.govmitoproteome.org It involves using TLC plates with a thicker layer of stationary phase, typically silica gel (e.g., 500 µm or 1000 µm thickness). nih.govuni-freiburg.de The sample is applied as a narrow band near the base of the plate. nih.gov After development with an appropriate solvent system, the separated compounds appear as bands. nih.gov The band corresponding to this compound, often visualized under UV light if the compound is UV-active or by using visualizing reagents, is carefully scraped off the plate. nih.gov The compound is then extracted from the scraped silica gel using a suitable solvent. nih.gov The Rf value of this compound on silica gel GF254 has been reported as 0.42. nih.gov

Advanced Liquid Chromatography (LC) Techniques

Advanced Liquid Chromatography (LC) techniques, such as High-Performance Liquid Chromatography (HPLC), are powerful tools for achieving high-resolution separation and purification of compounds like this compound, particularly when high purity is required. Reversed-phase HPLC, which typically employs a non-polar stationary phase (commonly C18 bonded silica) and a polar mobile phase, is a technique mentioned for the purification of triterpenoids. nih.gov HPLC offers advantages in terms of speed, efficiency, and sensitivity compared to traditional column chromatography and preparative TLC. Preparative HPLC can be used to isolate larger amounts of purified compounds. The specific conditions for HPLC purification of this compound, such as the type of column, mobile phase composition, and detection method, would be optimized based on the properties of this compound and the complexity of the extract.

Molecular Characterization and Structural Elucidation of Drevogenin D

Spectroscopic Methods for Structural Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is a powerful tool for determining the structure of organic molecules, providing detailed information about the carbon-hydrogen framework and the environment of individual nuclei. semanticscholar.orgnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed in structural elucidation. anu.edu.ausemanticscholar.org 1D NMR, such as ¹H NMR and ¹³C NMR, provides insights into the types of protons and carbons present and their chemical shifts. semanticscholar.orgnih.gov 2D NMR techniques, including COSY, HSQC, and HMBC, reveal correlations between different nuclei, helping to piece together the molecular structure. anu.edu.ausemanticscholar.orgtandfonline.com While specific detailed NMR data (chemical shifts, coupling constants) for Drevogenin D were not extensively provided in the search results, the use of NMR, including 2D NMR, has been integral to its structural determination. tandfonline.com

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can help in determining its elemental composition and identifying structural subunits. anu.edu.ausemanticscholar.org The molecular formula of this compound has been determined through elemental analysis, which is often complemented by mass spectral data. nih.gov One study on a related compound, taraxerone, isolated from Dregea volubilis, reported a sodiated molecular ion peak in its mass spectrum, indicating its molecular weight. bioline.org.br While a specific mass spectrum for this compound was not detailed, MS is a standard technique used alongside NMR and IR for structure elucidation of natural products like triterpenoids and pregnane (B1235032) derivatives. anu.edu.ausemanticscholar.org

Structural Classification and Nomenclature

This compound is classified based on its core chemical structure.

Triterpenoid (B12794562) Aglycone Classification

Triterpenoids are a large class of natural products composed of six isoprene (B109036) units, typically having a C₃₀ skeleton. pharmacyjournal.inresearchgate.netcabidigitallibrary.org They are derived from the cyclization of squalene (B77637). pharmacyjournal.incabidigitallibrary.org Triterpenoids can exist in free form, as esters, or as glycosides (saponins). pharmacyjournal.incabidigitallibrary.orgnih.gov this compound is classified as a triterpenoid aglycone, meaning it is the triterpenoid part of a glycoside molecule after the sugar unit has been removed. nih.govresearchgate.netresearchgate.net Triterpenoids are further classified based on the number of rings in their structure, commonly as tetracyclic or pentacyclic. pharmacyjournal.inresearchgate.netnih.gov While the broad classification as a triterpenoid aglycone is established, the specific subclassification within triterpenoids (e.g., dammarane, euphane, etc.) is related to its pregnane structure.

Pregnane Derivative Subclassification

This compound is specifically identified as a pregnane derivative. nih.govsemanticscholar.orgontosight.ai Pregnanes are C₂₁ steroids, which are structurally related to triterpenoids and are also derived from squalene. cabidigitallibrary.orgdntb.gov.ua The pregnane skeleton consists of a four-ring steroid structure with a two-carbon side chain at position 17. This compound's structure is described as a pregn-5-ene with multiple hydroxyl groups at positions 3β, 11β, 12β, 14β, and a hydroxyl group at position 20 (with ζ stereochemistry indicating uncertain or a mixture of stereoisomers). nih.govresearchgate.net The presence of this specific hydroxyl substitution pattern and the pregnane core defines its subclassification as a polyoxypregnane. nih.govresearchgate.net

Specific Stereochemical Aspects (e.g., 3β, 11β, 12β, 14β, 20ζ-Pentahydroxy δ5 pregnene)

The specific stereochemistry of this compound is characterized as 3β, 11β, 12β, 14β, 20ζ-Pentahydroxy δ5 pregnene. nih.govresearchgate.netresearchgate.net This nomenclature indicates the positions and orientations of the five hydroxyl groups (OH) on the pregnene skeleton, as well as the location of a double bond (δ5). The Greek letter β denotes that the substituent is on the same side of the ring system as the angular methyl groups at C-10 and C-13, typically depicted above the plane of the molecule. The ζ (zeta) symbol for the hydroxyl group at C-20 indicates that the stereochemistry at this position can be variable or was not definitively assigned in some studies. The δ5 indicates a double bond between carbon atoms 5 and 6.

Structural Relationship to Analogs and Precursors

This compound is structurally related to other compounds found in Dregea volubilis, particularly as an aglycone of certain glycosides and having structural similarities to other drevogenins.

Structural Relationship to Analogs and Precursors

Aglycone of Volubiloside A

This compound is known to be the aglycone of Volubiloside A. nih.govresearchgate.netresearchgate.net Glycosides like Volubiloside A consist of an aglycone (non-sugar component) and a glycone (sugar component). In the case of Volubiloside A, this compound serves as the aglycone, attached to a complex sugar chain. Volubiloside A has been isolated from the flowers of Dregea volubilis. semanticscholar.orgresearchgate.net The sugar moiety of Volubiloside A is described as β-D-glucopyranosyl (1→4)-6-deoxy-3-O-methyl-β-D-allopyranosyl (1→4)-β-D-cymaropyranosyl (1→4)-β-D-cymaropyranoside, linked at the C-3 position of the this compound aglycone. researchgate.net

Relationship to Drevogenin P, Iso-Drevogenin P, and Drevogenin A

This compound shares a pregnane skeleton with other related compounds isolated from Dregea volubilis, including Drevogenin P, Iso-Drevogenin P, and Drevogenin A. nih.govresearchgate.netnih.govnih.govuni.luscribd.comresearchgate.netresearchgate.netcore.ac.uk These compounds are all polyhydroxypregnanes or their glycosides. The structural differences lie in the number, position, and stereochemistry of hydroxyl groups, as well as potential esterifications or the presence of different sugar moieties in their glycosidic forms. For instance, Drevogenin P is also found in Dregea volubilis and is the aglycone of Volubiloside C. semanticscholar.orgresearchgate.netscribd.comresearchgate.net Iso-Drevogenin P and Drevogenin A have also been reported as constituents of the plant. nih.govuni.luresearchgate.netresearchgate.netcore.ac.uk These structural variations within the drevogenin series contribute to the diverse array of pregnane derivatives found in Dregea volubilis.

Research has explored the biological activities of this compound, including its antioxidant potential. nih.govsemanticscholar.orgresearchgate.netresearchgate.net Studies have investigated its role in preventing oxidative stress and calpain activation in experimental models. nih.govresearchgate.net For example, in cultured rat lenses, this compound treatment was found to be effective in protecting lens proteins by controlling stress-induced protein oxidation, maintaining Ca2+ ATPase activity, reducing calcium accumulation and lipid peroxidation, and preventing calpain activation. nih.govresearchgate.net These findings highlight the potential therapeutic value of this compound. nih.gov

Biological Activities and Mechanistic Research Pre Clinical in Vitro and in Vivo Models

Antioxidant Research Modalities

The antioxidant potential of Drevogenin D has been investigated through its ability to directly neutralize free radicals and to modulate cellular defense systems against oxidative damage.

Direct assessment of this compound's antioxidant capacity has been performed using established chemical assays that measure its ability to scavenge specific free radicals.

This compound has demonstrated notable efficacy in scavenging the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical, a stable free radical commonly used to evaluate antioxidant activity nih.govsemanticscholar.org. In vitro studies have determined that this compound exhibits a 50% inhibitory concentration (IC50) of 43 µg/mL against DPPH radicals nih.govsemanticscholar.orgresearchgate.netresearchgate.net. This activity indicates the compound's potential to donate a hydrogen atom or electron to neutralize free radicals rjptonline.org.

DPPH Radical Scavenging Activity of this compound

| Compound | Assay | IC50 Value (µg/mL) | Source |

|---|---|---|---|

| This compound | DPPH Radical Scavenging | 43 | nih.govsemanticscholar.orgresearchgate.net |

The compound's ability to neutralize superoxide (B77818) radicals (O₂⁻), which are precursors to other reactive oxygen species, has also been evaluated. Research has shown that this compound effectively scavenges superoxide radicals, with a reported IC50 value of 200.6 µg/mL nih.govsemanticscholar.orgresearchgate.netresearchgate.net. This finding highlights its role in mitigating the effects of a key radical involved in cellular oxidative stress.

Superoxide Radical Scavenging Activity of this compound

| Compound | Assay | IC50 Value (µg/mL) | Source |

|---|---|---|---|

| This compound | Superoxide Radical Scavenging | 200.6 | nih.govsemanticscholar.orgresearchgate.net |

Beyond direct radical scavenging, the effects of this compound on oxidative stress parameters within biological systems, such as cultured rat lenses, have been explored. These studies provide insight into its protective mechanisms at a cellular level.

This compound has been shown to inhibit lipid peroxidation, a critical process in cellular injury caused by oxidative stress mdpi.comlongdom.org. In studies using a selenite-induced cataract model in rat lenses, treatment with this compound significantly lowered the levels of lipid peroxidation nih.govmdpi.com. The concentration of thiobarbituric acid-reacting substances (TBARS), a common marker of lipid peroxidation, was significantly reduced in lenses treated with the compound nih.govnih.gov. This suggests that this compound can protect cell membranes from oxidative damage nih.gov.

A key mechanism of this compound's protective effect involves the modulation of endogenous antioxidant enzymes mdpi.com. In an ex vivo model of selenite-induced oxidative stress in rat lenses, the activities of several crucial antioxidant enzymes were diminished. Treatment with this compound was found to reverse the selenite-induced inhibition of superoxide dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GSH-Px), and glutathione reductase (GSH-Rd) nih.govmdpi.comresearchgate.net. By restoring the activity of these enzymes, this compound helps to bolster the cell's natural defense system against reactive oxygen species mdpi.comnih.gov. The normalization of SOD activity, in particular, was noted following treatment nih.govresearchgate.net.

Effect of this compound on Endogenous Antioxidant Enzymes

| Enzyme | Effect of this compound Treatment | Source |

|---|---|---|

| Superoxide Dismutase (SOD) | Reversed selenite-induced inhibition | nih.govmdpi.comnih.gov |

| Catalase (CAT) | Reversed selenite-induced inhibition | nih.govmdpi.com |

| Glutathione Peroxidase (GSH-Px) | Reversed selenite-induced inhibition | nih.govmdpi.comresearchgate.net |

| Glutathione Reductase (GSH-Rd) | Reversed selenite-induced inhibition | nih.govmdpi.comresearchgate.net |

Cellular and Organelle-Level Oxidative Stress Modulation

Maintenance of Reduced Glutathione (GSH) Levels

This compound has demonstrated a significant capability to bolster the antioxidant defense system by maintaining levels of reduced glutathione (GSH). In an experimental model using rat lenses exposed to sodium selenite (B80905), a compound known to induce oxidative stress, treatment with this compound was shown to effectively elevate the concentration of reduced glutathione nih.gov. GSH is a critical intracellular antioxidant, playing a key role in the detoxification of reactive oxygen species and maintaining the cellular redox balance. The ability of this compound to restore GSH levels indicates a potent antioxidant activity, which is crucial for protecting cellular components from oxidative damage nih.gov.

Table 1: Effect of this compound on Reduced Glutathione (GSH) Levels in Selenite-Induced Oxidative Stress Model

| Experimental Model | Stress Inducer | Treatment | Observed Effect on GSH |

|---|

Preservation of Protein Sulfhydryl Content

Table 2: Effect of this compound on Protein Sulfhydryl Content

| Experimental Model | Stress Inducer | Treatment | Observed Effect on Protein Sulfhydryl Content |

|---|

Mitochondrial Oxidative Damage Prevention

Based on the available research, there is currently no specific information detailing the direct effects of this compound on the prevention of mitochondrial oxidative damage. While the compound's general antioxidant properties are documented, its specific role in protecting mitochondria from oxidative stress has not been elucidated in the provided search results.

Molecular and Cellular Mechanisms of Action

Regulation of Calcium Homeostasis

This compound plays a crucial role in maintaining cellular calcium homeostasis through the modulation of Ca2+ ATPase activity. In rat lenses subjected to selenite-induced oxidative stress, the activity of the membrane pump Ca2+ ATPase was significantly diminished researchgate.net. However, treatment with this compound was found to normalize and maintain the enzyme's activity at levels close to normal researchgate.net. This protective effect on Ca2+ ATPase is critical, as the enzyme is responsible for actively pumping calcium ions out of the cytoplasm, thereby preventing toxic intracellular accumulation. The maintenance of Ca2+ ATPase activity is a key aspect of this compound's mechanism for preventing downstream cellular damage initiated by oxidative stress researchgate.net.

A direct consequence of this compound's ability to maintain Ca2+ ATPase activity is the prevention of intracellular calcium accumulation. Elevated intracellular calcium is a key factor in the pathology of oxidative stress-induced cell damage. Research has shown that in a model of selenite-induced cataractogenesis, which is mediated by oxidative stress, there is a significant accumulation of calcium researchgate.net. Treatment with this compound effectively inhibited this accumulation, maintaining intracellular calcium levels near those of normal, untreated lenses researchgate.net. By preventing the overload of intracellular calcium, this compound averts the activation of calcium-dependent proteases and other degenerative processes.

Table 3: this compound's Role in Calcium Homeostasis Regulation

| Mechanism | Experimental Condition | Effect of this compound |

|---|---|---|

| Ca2+ ATPase Activity | Selenite-Induced Oxidative Stress | Maintained enzyme activity close to normal levels researchgate.net |

| Intracellular Ca2+ Levels | Selenite-Induced Oxidative Stress | Inhibited the accumulation of intracellular calcium researchgate.net |

Calpain System Modulation

This compound has been investigated for its effects on the calpain system, a family of calcium-dependent proteases. nih.gov The activation of these enzymes, particularly in the lens, is linked to the breakdown of structural proteins and the development of cataracts. nih.gov

Research in pre-clinical models demonstrates that this compound can inhibit the activation of the calpain system. nih.gov In a study utilizing cultured rat lenses exposed to sodium selenite, a known cataract-inducing agent, treatment with this compound was shown to prevent the activation of lenticular calpains. nih.govnih.gov The mechanism behind this inhibition is linked to the compound's ability to maintain the activity of Ca2+ ATPase, an enzyme crucial for regulating intracellular calcium levels. nih.gov

By preserving Ca2+ ATPase activity, this compound prevents the abnormal accumulation of calcium within the lens cells. nih.govnih.gov Since calpains are activated by elevated calcium concentrations, this action effectively suppresses their activation. nih.gov Casein zymography results from the study showed that lenses treated with this compound exhibited a lower calpain activation index compared to untreated lenses exposed to selenite. nih.gov

Table 1: Effect of this compound on Biochemical Parameters in Cultured Rat Lenses

| Parameter | Control Group (Normal Medium) | Selenite-Induced Group | Selenite + this compound Group |

|---|---|---|---|

| Calcium Concentration | Normal | Accumulated | Inhibited Accumulation |

| Ca²⁺ ATPase Activity | Normal | Decreased | Maintained |

| Calpain Activation | Baseline | Activated | Prevented |

| Lipid Peroxidation | Baseline | Increased | Inhibited |

This table summarizes the qualitative results from a study on selenite-induced cataractogenesis in a rat lens organ culture model. nih.govnih.gov

A primary consequence of calpain activation in the lens is the proteolysis, or breakdown, of soluble proteins, particularly crystallins. nih.gov This process contributes to protein insolubilization and lens opacification. nih.gov Studies have confirmed the role of this compound in protecting against this calpain-mediated proteolysis. nih.govnih.gov

In the selenite-induced cataract model, analysis using SDS-PAGE (Sodium Dodecyl-Sulfate Polyacrylamide Gel Electrophoresis) revealed that the profile of water-soluble proteins was normalized in the presence of this compound. nih.gov This indicates that the compound effectively protected the lens proteins from the proteolytic degradation that was observed in the selenite-only group. nih.govnih.gov The study's purpose was specifically to assess the ability of this compound to prevent this calcium-activated, calpain-mediated proteolysis. nih.gov

Protein Stability and Aggregation Pathways

The primary structural proteins of the lens are crystallins, which are crucial for maintaining transparency. nih.govnih.gov Calpain-mediated proteolysis is known to target both α- and β-crystallins in rodent cataract models. nih.gov Pre-clinical research indicates that this compound treatment is effective in protecting these lens proteins. nih.gov By inhibiting the activation of calpains, this compound indirectly prevents the degradation of crystallins, thereby preserving the integrity of the water-soluble protein fraction of the lens. nih.govnih.gov This protective effect helps maintain the normal protein profile, which is otherwise disrupted in cataract models. nih.gov

The breakdown of crystallins by calpains is a key step leading to their aggregation and the loss of lens transparency. nih.gov this compound demonstrates a potential to prevent protein aggregation through its upstream inhibitory effects on oxidative stress and calpain activation. nih.gov In cultured rat lenses, this compound prevented the opacification induced by sodium selenite. nih.gov This outcome suggests that by preserving the native structure of soluble lens proteins from proteolytic damage and controlling stress-induced protein oxidation, this compound helps to prevent the subsequent unfolding and aggregation that leads to cataract formation. nih.govnih.gov

Therapeutic Potential in Disease Models (Pre-clinical, Non-Human)

The therapeutic potential of this compound has been evaluated in a pre-clinical, non-human disease model. nih.govnih.gov Specifically, its effects were studied in an in vitro model of cataractogenesis using rat lenses cultured in a medium supplemented with sodium selenite to induce oxidative stress and cataract formation. nih.gov

In this model, microscopic evaluation confirmed that this compound prevented the opacification of the lenses. nih.gov The compound's efficacy was attributed to its ability to counteract the key pathological mechanisms induced by selenite. nih.govnih.gov The research demonstrated that this compound treatment protected lens proteins by maintaining Ca2+ ATPase activity, preventing calcium accumulation, inhibiting lipid peroxidation, and, consequently, preventing the activation of calpains. nih.gov Based on these findings, research suggests that this compound could be a potential therapeutic agent for conditions involving oxidative stress, such as certain types of cataracts. nih.govnih.gov

Table 2: Summary of this compound Therapeutic Potential in a Pre-clinical Model

| Disease Model | Organism/System | Key Findings | Implied Therapeutic Potential |

|---|---|---|---|

| Selenite-Induced Cataractogenesis | Cultured Rat Lenses | Prevented lens opacification; Inhibited calpain activation; Protected soluble lens proteins from proteolysis. nih.govnih.gov | Potential agent against oxidative stress-induced cataracts. nih.govnih.gov |

In Vitro and Ex Vivo Organ Models (e.g., Selenite-Induced Rat Lens)

In vitro and ex vivo studies using rat lenses have been instrumental in understanding the protective effects of this compound against selenite-induced cataractogenesis. Sodium selenite is a well-established inducer of oxidative stress, leading to lens opacification that mimics features of human cataracts nih.govnih.gov.

In an organ-cultured rat lens model, treatment with this compound has been shown to counteract the damaging effects of sodium selenite. One of the key mechanisms identified is the compound's potent antioxidant activity nih.gov. Selenite exposure typically leads to a significant depletion of crucial antioxidant enzymes. However, lenses treated with this compound exhibited a reversal in the decline of superoxide dismutase (SOD), catalase, glutathione peroxidase (GPx), and glutathione reductase (GR) activities nih.gov. This restoration of the natural antioxidant defense system is critical for protecting the lens from oxidative damage.

Furthermore, this compound treatment was found to elevate the levels of reduced glutathione (GSH) and protein sulfhydryls, both of which are essential for maintaining the clarity of the lens and are typically diminished by selenite-induced oxidative stress nih.gov. The compound also effectively lowered the levels of lipid peroxidation, as indicated by a reduction in thiobarbituric acid-reacting substances (TBARS) nih.govresearchgate.net.

A critical aspect of selenite-induced cataract formation is the disruption of calcium homeostasis. Oxidative stress can impair the function of Ca2+ ATPase, an enzyme responsible for maintaining low intracellular calcium levels. This leads to an accumulation of calcium, which in turn activates calpains, a family of calcium-dependent proteases. Activated calpains then degrade lens proteins, contributing to opacification nih.govnih.gov.

Research has shown that this compound can prevent this cascade of events. By mitigating oxidative stress, it helps to maintain the activity of Ca2+ ATPase, thereby preventing the accumulation of calcium nih.govresearchgate.net. Consequently, the activation of lenticular calpains is inhibited, protecting lens proteins from proteolytic degradation nih.gov. Microscopic evaluation of cultured rat lenses confirmed that this compound prevented the opacification induced by selenite nih.gov.

Table 1: Effects of this compound on Biochemical Parameters in Selenite-Induced Rat Lens (in vitro)

| Parameter | Effect of Selenite | Effect of this compound Treatment | Reference |

|---|---|---|---|

| Superoxide Dismutase (SOD) | Decreased Activity | Reversed Decrease | nih.gov |

| Catalase | Decreased Activity | Reversed Decrease | nih.gov |

| Glutathione Peroxidase (GPx) | Decreased Activity | Reversed Decrease | nih.gov |

| Glutathione Reductase (GR) | Decreased Activity | Reversed Decrease | nih.gov |

| Reduced Glutathione (GSH) | Decreased Levels | Elevated Levels | nih.gov |

| Protein Sulfhydryl | Decreased Levels | Elevated Levels | nih.gov |

| Lipid Peroxidation (TBARS) | Increased Levels | Lowered Levels | nih.govresearchgate.net |

| Ca2+ ATPase | Decreased Activity | Maintained Activity | nih.govresearchgate.net |

| Calcium Levels | Increased Accumulation | Inhibited Accumulation | nih.gov |

| Calpain Activation | Increased | Prevented Activation | nih.gov |

| Lens Opacification | Induced | Prevented | nih.gov |

Animal Models (e.g., Selenite-Induced Cataractogenesis in Rats)

While extensive in vitro and ex vivo data highlights the potential of this compound, several studies have also pointed towards its efficacy in in vivo animal models of selenite-induced cataractogenesis, although specific published data from these studies remains limited in the public domain. The selenite-induced cataract model in rat pups is a widely used and convenient model for studying nuclear cataracts nih.gov.

The underlying mechanisms of action observed in in vitro and ex vivo models are expected to translate to the in vivo setting. It is suggested that this compound's antioxidant properties and its ability to prevent calpain activation are key to its anticataractogenic effects in animal models. The selenite-induced nuclear cataract in the in vivo rat pup model shares similar underlying mechanisms with the cortical vacuolization and opacification seen in the in vitro models, including oxidative stress and calcium-mediated proteolysis nih.gov.

Studies have indicated that this compound possesses excellent antioxidant potential and can alleviate selenite-induced cataractogenesis in these animal models. The protective effects are attributed to its ability to control stress-induced protein oxidation, maintain Ca2+ ATPase activity, prevent calcium accumulation, and inhibit lipid peroxidation and calpain activation nih.govresearchgate.net.

Future publication of detailed findings from these in vivo studies will be crucial for further validating the therapeutic potential of this compound as an agent against the development and progression of cataracts.

Structure Activity Relationship Sar and Computational Studies of Drevogenin D

Principles of SAR Analysis for Drevogenin D and Derivatives

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that examines how modifications to a molecule's chemical structure influence its biological activity drugdesign.orgwikipedia.org. The core principle involves systematically altering specific functional groups or structural elements of a lead compound and evaluating the resulting changes in biological activity drugdesign.org. This process helps identify which parts of the molecule are crucial for binding to a target or eliciting a particular effect drugdesign.orgwikipedia.org.

For this compound and its derivatives, SAR analysis would involve synthesizing or examining naturally occurring analogs with variations in their triterpenoid (B12794562) aglycone structure, sugar moieties (if glycosylated), or attached ester groups researchgate.netfrontiersin.orgresearchgate.net. By comparing the biological activities (e.g., anticataract or antitumor potential as suggested by some studies) of these related compounds, researchers can infer the importance of specific structural features for the observed effects. For instance, the presence or absence of double bonds or the nature and position of acyl residues or sugar chains in related pregnane (B1235032) derivatives have been shown to impact biological activity researchgate.netfrontiersin.org.

Preliminary SAR studies on diosgenin (B1670711) derivatives, another type of steroid, have indicated that specific modifications, such as the presence of larger hydrophobic groups or the nature of hydrogen bonding and dipole-dipole interactions, can influence antitumor activity nih.gov. While directly applicable SAR data specifically for a series of this compound derivatives is limited in the provided search results, the general principles of SAR analysis for steroidal compounds and their derivatives are relevant.

Computational Chemistry Approaches

Computational chemistry techniques are increasingly utilized in drug discovery and biological studies to complement experimental SAR analysis, providing insights into molecular interactions and predicting biological properties frontiersin.orgcollaborativedrug.comresearchgate.net.

Molecular Docking Simulations

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a small molecule (ligand), such as this compound, to a macromolecule target, such as a protein scielo.org.mx. This technique simulates the interaction between the ligand and the receptor's active site, generating potential binding poses and estimating the strength of the interaction, often represented by a docking score frontiersin.orgcollaborativedrug.comresearchgate.netscielo.org.mx.

Studies involving this compound have utilized molecular docking to explore its potential interactions with specific protein targets, such as βB2-crystallin and human importin alpha 3 frontiersin.orgresearchgate.netnih.govcore.ac.ukcore.ac.uk. These simulations can provide atomistic insights into the molecular recognition process, illustrating the interactions between this compound and key amino acid residues within the binding site through visualizations like green stick models depicting hydrogen bonds, pi-cation interactions, and other forces frontiersin.orgresearchgate.netnih.govcore.ac.uk. The docking score can serve as an indicator of the potential for a ligand to activate or suppress a receptor frontiersin.orgresearchgate.net.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are more advanced computational techniques that simulate the time-dependent behavior of a molecular system, such as a protein-ligand complex, in full atomic detail nih.govnih.gov. Unlike static docking, MD simulations capture the dynamic nature of molecules, allowing researchers to observe conformational changes, assess the stability of the binding pose predicted by docking, and understand the flexibility of both the ligand and the receptor nih.govnih.gov.

MD simulations can provide crucial information about the stability of protein-ligand complexes over time, the fluctuations of the ligand within the binding pocket, and how the protein's structure responds to ligand binding researchgate.netnih.govnih.gov. Studies have employed MD simulations to analyze the stability and structural compactness of ligand-protein complexes, complementing molecular docking results researchgate.netresearchgate.net. Parameters such as Solvent Accessible Surface Area (SASA) and the number of hydrogen bonds can be analyzed over the simulation period to understand the dynamics of the interaction researchgate.net. Principal Component Analysis (PCA) is often used in conjunction with MD simulations to analyze the major modes of motion and conformational changes in the system researchgate.netcore.ac.ukresearchgate.net.

Ligand-Based and Structure-Based Design Principles

Computational approaches in drug design generally fall into two categories: ligand-based and structure-based design drugdesign.org.

Ligand-Based Design: This approach is used when the 3D structure of the biological target is unknown. It relies on the knowledge of known active ligands. Principles involve identifying common features among active compounds (pharmacophore modeling) and building models that correlate molecular properties with biological activity (QSAR) drugdesign.orgwikipedia.org.

Structure-Based Design: This approach is used when the 3D structure of the biological target is known. It utilizes this structural information to design or identify ligands that are likely to bind with high affinity and specificity. Techniques like molecular docking and molecular dynamics simulations are central to structure-based design frontiersin.orgcollaborativedrug.comresearchgate.netscielo.org.mx.

For this compound, both approaches could be relevant. If the precise 3D structure of a target is available (e.g., βB2-crystallin), structure-based methods like docking and MD simulations can be applied to understand and optimize interactions. If a series of this compound derivatives with known activities were available but the target structure was unknown, ligand-based approaches could be used to identify key structural features responsible for activity.

Identification of Pharmacophoric Features for Target Interaction

Pharmacophoric features are the essential electronic and steric features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response nih.govcusat.ac.in. Identifying these features is crucial for understanding how a molecule binds to its target and for designing new compounds with improved activity.

Based on computational studies, the interaction of this compound with targets like βB2-crystallin involves specific interactions with residues in the binding site frontiersin.orgresearchgate.netnih.govcore.ac.uk. These interactions, such as hydrogen bonds and potential pi-cation interactions, highlight the importance of certain functional groups and their spatial arrangement within the this compound molecule for effective binding frontiersin.orgresearchgate.net. While a detailed pharmacophore model specifically for this compound binding to βB2-crystallin is not explicitly provided in the search results, the observed interactions in docking studies would contribute to defining such a model. For example, the presence of hydroxyl groups or other polar features capable of forming hydrogen bonds would likely be important pharmacophoric features for interaction with residues in the target's active site drugdesign.orgfrontiersin.orgresearchgate.net.

In Silico Prediction of Molecular Targets (e.g., βB2-crystallin)

In silico target prediction involves using computational methods to predict the potential biological targets of a given molecule based on its chemical structure biorxiv.orgmdpi.com. This is particularly useful for natural products like this compound, where the full spectrum of biological targets may not be known.

Computational studies have specifically predicted βB2-crystallin as a potential anticataract target for compounds, and this compound has been included as a reference compound or studied for its interaction with this protein frontiersin.orgresearchgate.netnih.govcore.ac.ukmdpi.com. The rationale for investigating βB2-crystallin as a target stems from its crucial role in maintaining the transparency of the eye lens and the association of mutations in the βB2-crystallin gene with cataract formation frontiersin.orgresearchgate.netnih.govcore.ac.uk. Computational methods, including molecular docking and dynamics simulations, have been employed to evaluate the potential of compounds, including this compound, to interact with and potentially modulate the activity of βB2-crystallin, particularly the mutated forms implicated in cataracts frontiersin.orgresearchgate.netnih.govcore.ac.uk.

The use of computational platforms like Schrödinger has facilitated the screening of compounds and the simulation of molecular interactions to analyze binding and structural changes with targets like the mutated βB2-crystallin frontiersin.orgresearchgate.netcore.ac.uk. These in silico predictions and interaction analyses provide a basis for further experimental validation of this compound's activity against predicted targets.

Data Table: Predicted Interactions of this compound with βB2-crystallin (PDB ID: 8FZM)

| Ligand | Receptor | Docking Score | MMGBSA | # H-bond | Pi-cat | Other Interactions |

| This compound | βB2-crystallin | Data not explicitly provided in snippet | Data not explicitly provided in snippet | Data not explicitly provided in snippet | Data not explicitly provided in snippet | Interactions with binding site residues frontiersin.orgresearchgate.net |

Note: Specific numerical data for Docking Score, MMGBSA, # H-bond, Pi-cat, and Other Interactions for this compound with βB2-crystallin (PDB ID: 8FZM) were mentioned in Table 2 of the source frontiersin.orgresearchgate.net but the values themselves were not extracted in the provided search snippets. The table above indicates the types of data typically presented in such studies.

Data Table: Bioabsorbability and Pharmacokinetic Analysis (Reference Compounds)

| ID | Log S (ESOL) | Log S (Ali) | GI absorption | BBB permeant | P-gp substrate | Lipinski | Bioavailability |

| This compound | Data not explicitly provided in snippet | Data not explicitly provided in snippet | Data not explicitly provided in snippet | No nih.gov | No inhibitory effect nih.gov | Data not explicitly provided in snippet | Data not explicitly provided in snippet |

| Amifostine | Very soluble nih.gov | Very soluble nih.gov | Low nih.gov | Data not explicitly provided in snippet | Inhibitor nih.gov | 0 violation nih.gov | 0.56 nih.gov |

Note: Specific numerical data for Log S (ESOL), Log S (Ali), GI absorption, Lipinski, and Bioavailability for this compound were mentioned in Table 1 of the source frontiersin.orgnih.gov but the values themselves were not extracted in the provided search snippets. Data for Amifostine is included as a reference compound where available.

Advanced Analytical Methodologies for Drevogenin D Research

Quantitative and Qualitative Analysis in Biological Matrices (Pre-clinical)

Analyzing Drevogenin D in biological matrices such as plasma, urine, or tissue extracts from pre-clinical animal models presents challenges due to the complexity of the matrix and potentially low concentrations of the analyte. Various chromatographic and electrophoretic techniques coupled with sensitive detectors are employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in complex mixtures. yzu.edu.cn Its application in the analysis of natural products, including steroids and triterpenoids structurally related to this compound, in biological matrices is well-established. uni.lu HPLC offers advantages such as good resolution, sensitivity, and reproducibility. For the analysis of compounds in biological matrices, sample preparation steps like protein precipitation or liquid-liquid extraction are often necessary before HPLC injection to remove interfering substances. imsc.res.invulcanchem.comnih.gov The purity of isolated Drevogenins has been checked using HPLC, indicating its utility in assessing the quality of this compound samples. biocrick.com While specific detailed HPLC methods for the quantitative analysis of this compound in biological matrices were not extensively detailed in the search results, general principles applied to similar compounds involve using reversed-phase columns and mobile phases optimized for the separation of the analyte from matrix components. Detection is typically achieved using UV or PDA detectors, although this compound's chromophore characteristics would dictate the suitability of UV detection wavelength.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is considered a powerful and often "gold standard" technique for the quantitative analysis of small molecules in biological matrices due to its high sensitivity, selectivity, and ability to identify compounds based on their mass-to-charge ratio and fragmentation patterns. This hyphenated technique combines the separation power of LC with the detection and identification capabilities of MS/MS. For compounds like this compound, LC-MS/MS is particularly valuable for achieving low limits of detection and accurately quantifying the analyte even at low concentrations in complex biological samples. Sample preparation methods such as liquid-liquid extraction or protein precipitation are commonly employed prior to LC-MS/MS analysis of biological matrices to isolate and concentrate the analyte while removing interfering substances. UPLC-MS/MS, an evolution of HPLC-MS/MS, offers even faster analysis times and improved sensitivity and resolution. Studies on related compounds like diosgenin (B1670711) in rat plasma have successfully utilized UPLC-MS/MS for pharmacokinetic analysis, demonstrating the applicability of this technique to steroidal compounds in biological systems.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another hyphenated technique widely used for the separation and identification of volatile and semi-volatile compounds. GC-MS is effective for analyzing various components in biological samples, including metabolites and xenobiotics. While this compound is a relatively large molecule (C₂₁H₃₄O₅) and may require derivatization to increase its volatility for GC analysis, GC-MS has been applied to the analysis of related steroidal compounds like diosgenin in plant extracts. GC-MS is particularly useful for qualitative analysis and identification of known or unknown compounds in a sample by comparing their mass spectra to spectral libraries. In the context of pre-clinical studies, GC-MS can be employed for the identification of this compound and potentially its volatile metabolites in biological fluids or tissue extracts, following appropriate sample preparation and derivatization procedures if necessary.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is an analytical technique that separates analytes based on their charge and size in an electric field within a narrow capillary. CE is suitable for the analysis of both small charged molecules and larger biomolecules. While CE is extensively used for the analysis of proteins and nucleic acids, it can also be applied to the separation of small charged solutes. CE-MS methods have been developed for quantifying compounds in complex biological matrices, sometimes employing techniques like pH stacking to enhance sensitivity and achieve lower detection limits. The application of CE for the direct analysis of neutral compounds like this compound might be limited unless charged derivatives are formed or techniques like micellar electrokinetic chromatography (MEKC) are employed. However, CE's ability to handle small sample volumes and its high separation efficiency make it a potential tool for the analysis of this compound or its charged metabolites in biological samples, possibly coupled with mass spectrometry for increased specificity.

Standardization and Validation of Analytical Protocols

The standardization and validation of analytical methods for this compound in biological matrices are critical to ensure the reliability, accuracy, and reproducibility of the results obtained in pre-clinical research. Method validation is a process that confirms the suitability of an analytical procedure for its intended purpose. Regulatory guidelines from bodies such as the ICH and FDA provide frameworks for validating analytical methods in pharmaceutical analysis, including bioanalytical methods for quantifying analytes in biological samples.

Key parameters evaluated during method validation include:

Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components in the biological matrix.

Linearity: The ability to obtain results directly proportional to the concentration of the analyte within a defined range.

Accuracy: The closeness of agreement between the value found and the accepted true value.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under stipulated conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified.

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.

Recovery: The efficiency of the sample preparation method in extracting the analyte from the biological matrix.

Matrix Effect: The influence of the biological matrix components on the ionization and detection of the analyte, particularly in MS-based methods.

Standardization involves the use of appropriate reference standards of known purity and concentration to calibrate the analytical method. For the quantitative analysis of this compound in biological matrices, a well-characterized this compound standard is essential for preparing calibration curves and quality control samples. The validation process ensures that the developed analytical method consistently yields reliable data for quantitative and qualitative analysis of this compound in the specific biological matrix under investigation, which is crucial for the interpretation of results from pre-clinical studies.

Application in Metabolic and Pharmacokinetic Studies (Pre-clinical, In Vitro/Animal Models)

Advanced analytical methodologies are indispensable for conducting metabolic and pharmacokinetic (PK) studies of this compound in pre-clinical settings, utilizing both in vitro systems and animal models. Pharmacokinetics describes the fate of a substance in the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). Metabolism studies aim to identify and quantify the metabolic products of this compound and elucidate the metabolic pathways involved.

In pre-clinical metabolism studies, analytical techniques, particularly LC-MS/MS, are used to analyze biological samples (e.g., liver microsomes, hepatocytes, plasma, urine, feces) collected after incubation of this compound with metabolic enzymes or administration to animals. This allows for the identification of metabolites based on their mass spectral data and chromatographic behavior, and their quantification to understand the extent and routes of metabolism.

Pharmacokinetic studies in animal models (e.g., rodents) involve administering this compound and collecting biological samples (primarily blood/plasma) at various time points. Sensitive and validated analytical methods, such as LC-MS/MS, are then used to quantify the concentration of this compound (and potentially its active metabolites) in these samples. The resulting concentration-time data are used to determine key pharmacokinetic parameters, including:

Maximum plasma concentration (Cmax)

Time to reach maximum plasma concentration (Tmax)

Area under the plasma concentration-time curve (AUC), which reflects the total exposure to the compound

Half-life (t₁/₂), the time it takes for the plasma concentration to reduce by half

Clearance (CL), the rate at which the compound is removed from the body

Volume of distribution (Vd), the apparent volume in which the compound is distributed

These PK parameters provide crucial information about the absorption, distribution, metabolism, and excretion of this compound in the animal model, which is essential for understanding its in vivo behavior and for guiding further pre-clinical and potential clinical development. For example, studies investigating the antioxidant activity of this compound in cultured rat lens frontiersin.org likely involved quantitative analysis of this compound in the culture medium or lens tissue to correlate concentration with observed biological effects. Similarly, reported antioxidant activity with IC50 values researchgate.net implies that the concentration of this compound was accurately determined for these in vitro assays.

While specific detailed pharmacokinetic data for this compound were not found in the provided search results, the application of validated analytical methods like LC-MS/MS is fundamental to obtaining such data for compounds in pre-clinical studies. The ability to accurately measure this compound and its metabolites in biological matrices is a prerequisite for conducting meaningful metabolic and pharmacokinetic evaluations and understanding its potential as a therapeutic agent.

Absorption, Distribution, Metabolism, Excretion (ADME) Characterization

Characterizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound is a critical step in understanding its pharmacokinetic behavior within a biological system. For this compound, in silico studies have provided initial insights into some of these properties. These computational analyses predict how the compound might behave in terms of its passage through biological barriers and its potential interactions with transport and metabolic systems.

Regarding solubility, in silico models predict this compound to be soluble (Log S) yzu.edu.cnnih.gov. The prediction for Blood-Brain Barrier (BBB) permeance for this compound is negative, suggesting it is unlikely to cross the blood-brain barrier yzu.edu.cnnih.gov. Furthermore, in silico analysis indicates that this compound has 0 violations of Lipinski's rule of five, a set of guidelines used to evaluate the drug-likeness of a compound based on its molecular properties yzu.edu.cnnih.gov.

The in silico predicted ADME properties for this compound are summarized in the table below:

| Property | Prediction (In Silico) | Source(s) |

| GI Absorption | High | yzu.edu.cnnih.gov |

| BBB Permeant | No | yzu.edu.cnnih.gov |

| P-gp Substrate | Yes | yzu.edu.cnnih.gov |

| Log S (Solubility) | Soluble | yzu.edu.cnnih.gov |

| Lipinski Violations | 0 | yzu.edu.cnnih.gov |

While these in silico predictions offer valuable preliminary information, comprehensive ADME characterization typically involves detailed in vivo and in vitro studies to fully understand the compound's disposition in biological systems. Information regarding the specific metabolic pathways or excretion routes for this compound was not available in the consulted sources.

Bioavailability in Pre-clinical Models

Bioavailability, defined as the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is a key pharmacokinetic parameter. For this compound, in silico modeling has provided a predicted bioavailability score.

The in silico predicted bioavailability score for this compound is 0.55 yzu.edu.cnnih.gov. This score is a theoretical estimation based on the compound's structural properties and is used in computational drug-likeness assessments.

Pre-clinical studies involving this compound have been conducted, particularly in the context of its anti-cataract activity in rat models. While these studies demonstrate the compound's biological effects in a pre-clinical setting, detailed quantitative data on the in vivo bioavailability of this compound in these models, such as plasma concentration-time profiles or calculated bioavailability percentages, were not presented in the available search results. Further experimental pre-clinical studies would be necessary to determine the precise bioavailability of this compound in vivo.

Future Directions and Emerging Research Avenues for Drevogenin D

Elucidation of Novel Molecular Targets and Signaling Pathways

Understanding the precise molecular targets and signaling pathways modulated by Drevogenin D is crucial for defining its therapeutic potential and developing targeted therapies. While some studies suggest its involvement in antioxidant pathways ijpsr.comsemanticscholar.org and potential interactions with proteins like βB2-crystallin in the context of anticataract activity frontiersin.orgnih.gov, a comprehensive mapping of its molecular interactions is still needed. Future research should focus on employing techniques such as affinity chromatography, pull-down assays, and mass spectrometry to identify proteins and other biomolecules that directly interact with this compound. nih.gov Furthermore, investigating the downstream effects of these interactions on key signaling cascades, including those involved in oxidative stress response, inflammation, and cellular survival, will provide a more complete picture of its biological activities. mdpi.commdpi.comresearchgate.net

Multi-omics Approaches in this compound Research (e.g., Transcriptomics, Proteomics)

Multi-omics approaches, which integrate data from different biological layers such as transcriptomics (study of RNA), proteomics (study of proteins), and metabolomics (study of metabolites), offer a powerful way to gain a holistic understanding of how this compound affects biological systems. dreamgenics.comstandardbio.commdpi.comnih.govmdpi.com

Transcriptomics can reveal how this compound influences gene expression patterns, indicating which genes are upregulated or downregulated in response to treatment. standardbio.commdpi.com Proteomics can provide insights into changes in protein abundance, modifications, and interactions, offering a direct view of the functional molecules within a cell or tissue. standardbio.comnih.govmdpi.com By integrating these datasets, researchers can correlate changes in gene expression with changes in protein levels, identifying key pathways and networks affected by this compound. nih.govmdpi.com This integrated approach can help to identify novel biomarkers of response or resistance and elucidate the complex mechanisms underlying its pharmacological effects. dreamgenics.comnih.gov

Future studies could utilize RNA sequencing and mass spectrometry-based proteomics to analyze samples treated with this compound under different conditions. nih.govmdpi.com The integration and analysis of these large datasets require sophisticated bioinformatics tools and statistical methods. dreamgenics.commdpi.comnih.gov

Advanced Computational Modeling and Artificial Intelligence in Drug Discovery for this compound

Advanced computational modeling and artificial intelligence (AI) are becoming increasingly valuable tools in drug discovery and can significantly accelerate research on this compound. pharmacyjournal.orgdrugdiscoverynews.comjddtonline.infofrontiersin.orgnih.gov

Techniques such as molecular docking and molecular dynamics simulations can be used to predict the binding affinity and interaction modes of this compound with potential target proteins identified through experimental studies or in silico screening. frontiersin.orgnih.govfrontiersin.org This can help prioritize targets for experimental validation and provide insights into the structural requirements for activity.

AI and machine learning algorithms can be trained on existing biological and chemical data to predict the potential bioactivity of this compound, identify potential off-targets, and even design novel analogs with improved properties. pharmacyjournal.orgjddtonline.infofrontiersin.org These approaches can help to overcome some of the limitations of traditional experimental methods, such as high cost and time consumption. jddtonline.info

Future research should leverage these computational tools to:

Perform virtual screening of large databases to identify potential targets for this compound.

Predict the ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound and its analogs. frontiersin.org

Design and optimize the chemical structure of this compound for enhanced potency, selectivity, and pharmacokinetic profiles. pharmacyjournal.orgjddtonline.info

Development of this compound-Based Probes for Biological Investigations

The development of molecular probes based on the structure of this compound can provide invaluable tools for real-time monitoring and visualization of its distribution, metabolism, and interaction with specific cellular components or targets within living systems. nih.govnih.govrsc.org

Fluorescent or radioactive labeling of this compound can enable researchers to track its uptake, localization within cells and tissues, and its binding to specific molecules. nih.govnih.govrsc.org Such probes can be used in various biological investigations, including:

Studying the cellular uptake and efflux mechanisms of this compound.

Determining the subcellular localization of this compound and its targets. nih.gov

Monitoring the dynamics of this compound-target interactions in live cells.

Imaging the distribution of this compound in animal models.

Designing effective probes requires careful consideration of the labeling strategy to ensure that the probe retains the biological activity and targeting specificity of the parent compound. rsc.org

Exploration of Synergistic Effects with Other Bioactive Compounds

Exploring the synergistic effects of this compound in combination with other bioactive compounds holds significant potential for developing more effective therapeutic strategies. nuevo-group.comremedypublications.com Synergism occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. nuevo-group.com

Given that this compound is derived from a plant containing numerous phytochemicals ijpsr.comsemanticscholar.org, investigating its interactions with other compounds from the same source or with established therapeutic agents is a promising avenue. nuevo-group.com Combinatorial studies, both in vitro and in vivo, can help identify beneficial combinations that could lead to:

Enhanced therapeutic efficacy at lower doses. nuevo-group.comremedypublications.com

Reduced potential for toxicity. remedypublications.com

Overcoming drug resistance. nuevo-group.com

Targeting multiple pathways simultaneously.

Methodologies such as checkerboard assays and isobolographic analysis can be employed to systematically evaluate the synergistic interactions between this compound and other compounds.

Here is a table summarizing some potential areas of synergistic investigation:

| Compound Class / Specific Compound | Rationale for Combination with this compound | Potential Benefits of Synergy |

| Other Triterpenoids from Dregea volubilis | Natural co-occurrence, potential for complementary mechanisms. ijpsr.comsemanticscholar.org | Enhanced overall plant extract activity, broader target modulation. |

| Antioxidants (e.g., Quercetin, Chrysin) | Additive or synergistic free radical scavenging and oxidative stress reduction. frontiersin.orgnih.govsemanticscholar.orgmdpi.comremedypublications.comnih.gov | Improved protection against oxidative damage-related diseases. frontiersin.orgnih.govsemanticscholar.orgmdpi.comremedypublications.comnih.gov |

| Anti-inflammatory Agents | Complementary modulation of inflammatory pathways. frontiersin.orgnih.govmdpi.com | Enhanced anti-inflammatory effects. frontiersin.orgnih.govmdpi.com |

| Compounds targeting specific disease pathways (e.g., anticataract agents) | Multi-targeted approach to complex diseases. frontiersin.orgnih.govmdpi.comnih.gov | Improved therapeutic outcomes in specific conditions. frontiersin.orgnih.govmdpi.comnih.gov |

Further research is needed to systematically explore these combinations and understand the underlying mechanisms of synergy.

Q & A

Q. How is Drevogenin D identified and isolated from natural sources like Hemidesmus indicus?

Methodological Answer: this compound is typically isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (CC) or preparative HPLC. Key steps include:

- Plant Material Preparation : Dried roots/stems are ground and defatted with non-polar solvents.

- Extraction : Polar solvents extract triterpenoid-rich fractions.

- Purification : CC with silica gel or reverse-phase HPLC isolates this compound. Structural confirmation uses NMR (¹H, ¹³C) and mass spectrometry (HR-MS) .

- Yield Optimization : Parameters like solvent polarity, temperature, and column packing material are adjusted based on phytochemical profiles .

Q. What analytical techniques are standard for characterizing this compound’s purity and structural integrity?

Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:

| Technique | Purpose | Key Parameters |

|---|---|---|

| NMR | Confirm skeletal structure and stereochemistry | ¹H (δ 0.5–6 ppm), ¹³C (δ 10–200 ppm) for triterpenoid rings |

| HR-MS | Determine molecular formula | Exact mass (e.g., m/z 487.342 [M+H]⁺) |

| HPLC-DAD | Assess purity (>95%) | Retention time, UV absorption (λ 200–400 nm) |

| X-ray Crystallography | Resolve 3D conformation (if crystalline) | Unit cell parameters, diffraction patterns |

Q. What in vitro assays are commonly used to screen this compound’s bioactivity?

Methodological Answer:

- Anti-inflammatory : COX-2 inhibition assays (IC₅₀ values via ELISA).

- Anticancer : MTT assay on cell lines (e.g., HeLa, MCF-7) with dose-response curves (5–100 µM).

- Antioxidant : DPPH/ABTS radical scavenging (EC₅₀ calculation).

- Controls : Include positive controls (e.g., aspirin for COX-2) and solvent-only blanks. Replicate experiments ≥3 times to ensure statistical significance .

Advanced Research Questions

Q. How do researchers design mechanistic studies to elucidate this compound’s molecular targets?

Methodological Answer:

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Proteomics : SILAC or TMT labeling to track protein interaction networks.

- Molecular Docking : AutoDock Vina to predict binding affinities with receptors (e.g., NF-κB, PI3K).

- CRISPR Knockout Models : Validate target genes (e.g., AKT1) in cell lines.

- Dose-Dependency : Use EC₅₀/IC₅₀ values to correlate concentration with pathway modulation .

Q. How can contradictions in reported bioactivities of this compound across studies be systematically addressed?

Methodological Answer:

- Variable Analysis : Compare experimental conditions (e.g., solvent used, cell line origin, exposure time).

- Dosage Validation : Standardize units (e.g., µM vs. µg/mL) and account for solubility limitations.

- Model Systems : Contrast in vitro vs. in vivo results (e.g., murine models for bioavailability).

- Replication : Follow protocols from prior studies to test reproducibility; report deviations (e.g., serum concentration in cell culture) .

Q. What strategies optimize this compound’s bioavailability in preclinical models?

Methodological Answer:

- Nanocarriers : Encapsulate in liposomes (size <200 nm) or PLGA nanoparticles (enhanced half-life).

- Pharmacokinetics (PK) : IV/oral administration in rodents with LC-MS/MS plasma analysis (Tmax, Cmax).

- Prodrug Design : Synthesize acylated derivatives to improve intestinal absorption.

- Toxicology : MTD (maximum tolerated dose) studies in BALB/c mice .

Q. How do researchers validate this compound’s synergistic effects with other compounds?

Methodological Answer:

- Combinatorial Screens : Checkerboard assays to calculate fractional inhibitory concentration (FIC) indices.

- Isobolograms : Plot dose-response curves for individual vs. combined treatments.

- Pathway Mapping : Ingenuity Pathway Analysis (IPA) to identify overlapping targets (e.g., MAPK/STAT3).

- Statistical Models : Chou-Talalay method for synergy quantification .

Q. What in silico approaches predict this compound’s ADMET properties?

Methodological Answer:

- Software Tools : SwissADME, pkCSM for bioavailability, BBB permeability, and CYP450 inhibition.

- Molecular Dynamics (MD) : GROMACS to simulate membrane interactions (logP >3 indicates high lipophilicity).

- ToxPredict : ProTox-II for hepatotoxicity risk assessment.

- Validation : Compare predictions with in vitro Caco-2 permeability assays .

Data Reproducibility & Validation

Q. How can experimental reproducibility of this compound studies be ensured?

Methodological Answer:

- Protocol Documentation : Share step-by-step methods (e.g., extraction ratios, centrifugation speeds).

- Data Deposition : Upload raw NMR/MS spectra to repositories (e.g., Zenodo).

- Reagent Lot Tracking : Record suppliers and batch numbers for critical chemicals.

- Blinded Analysis : Separate personnel for sample preparation and data interpretation .

Q. What statistical methods resolve variability in this compound’s dose-response data?

Methodological Answer:

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.

- Outlier Detection : Grubbs’ test or ROUT method (Q=1%).

- Multivariate Analysis : PCA to identify confounding variables (e.g., pH, temperature).

- Power Analysis : Predefine sample sizes (n≥6) to achieve 80% power .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.